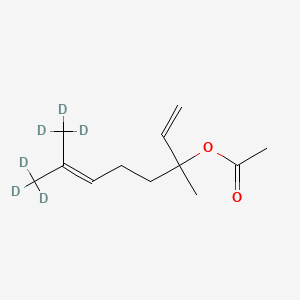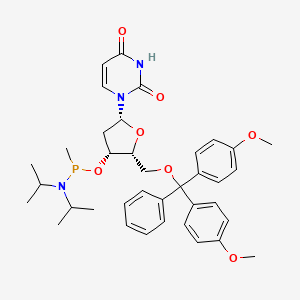
DMT-dT Phosphoramidite-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMT-dT Phosphoramidite-13C: is a compound used primarily in the synthesis of DNA. It is a 13C-labeled version of DMT-dT Phosphoramidite, which is commonly used in DNA synthesis. The compound is significant in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DMT-dT Phosphoramidite-13C involves the incorporation of 13C-labeled carbon atoms into the DMT-dT Phosphoramidite structureThe reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated synthesizers and high-throughput purification techniques are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: DMT-dT Phosphoramidite-13C undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to a phosphate group using oxidizing agents such as iodine or tert-butyl hydroperoxide.
Reduction: Although less common, reduction reactions can be used to modify the phosphoramidite group.
Substitution: The compound can undergo substitution reactions where the phosphoramidite group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide in an organic solvent.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution
Major Products Formed:
Oxidation: Formation of a phosphate group.
Reduction: Formation of a phosphite group.
Substitution: Formation of various substituted phosphoramidite derivatives
Aplicaciones Científicas De Investigación
DMT-dT Phosphoramidite-13C has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled DNA for structural and functional studies.
Biology: Employed in the study of DNA replication, transcription, and repair mechanisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled oligonucleotides for various industrial applications
Mecanismo De Acción
The mechanism of action of DMT-dT Phosphoramidite-13C involves its incorporation into DNA strands during synthesis. The 13C label allows for precise tracking and quantification of the DNA molecules. The compound interacts with various enzymes involved in DNA synthesis, such as DNA polymerases, and integrates into the growing DNA strand. The stable isotope labeling provides a unique advantage in studying the dynamics and kinetics of DNA synthesis .
Comparación Con Compuestos Similares
DMT-dT Phosphoramidite: The non-labeled version used in standard DNA synthesis.
DMT-dT Phosphoramidite-15N: Labeled with nitrogen-15 for specific applications.
DMT-dT Phosphoramidite-d11: Deuterium-labeled version for studying hydrogen-deuterium exchange
Uniqueness: DMT-dT Phosphoramidite-13C is unique due to its 13C labeling, which provides distinct advantages in tracking and quantification. The stable isotope labeling allows for more accurate and detailed studies compared to non-labeled or other isotope-labeled versions .
Propiedades
Fórmula molecular |
C40H49N4O8P |
|---|---|
Peso molecular |
745.8 g/mol |
Nombre IUPAC |
3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo(613C)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35?,36-,37-,53?/m1/s1/i25+1 |
Clave InChI |
UNOTXUFIWPRZJX-ZVRYVXEBSA-N |
SMILES isomérico |
CC1=[13CH]N(C(=O)NC1=O)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)




![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)

![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)

